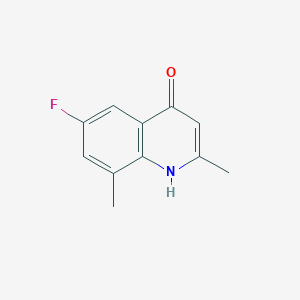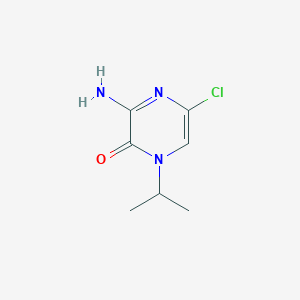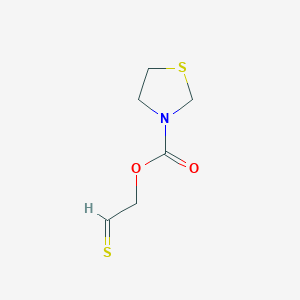
6-Fluoro-2,8-dimethylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,8-dimethylquinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorophenol with ethyl 2-methylacetoacetate under polyphosphoric acid (PPA) to yield the intermediate 2,3-dimethyl-4-hydroxyquinoline . This intermediate can then be further fluorinated to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2,8-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,8-dimethylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,8-dimethylquinolin-4-ol involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell membrane integrity and function . The compound’s antibacterial activity is linked to its inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-2,3-dimethylquinolin-4-ol
- 8-Fluoro-2,3-dimethylquinolin-4-ol
- 6,8-Difluoro-2,3-dimethylquinolin-4-ol
Uniqueness
6-Fluoro-2,8-dimethylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methyl groups at specific positions on the quinoline ring enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H10FNO |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
6-fluoro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
NJHXKRRLJAHBFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(=CC2=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)


![Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11908980.png)
